molecular formula C12H18N2 B3375152 N-Methyl-1-phenylpiperidin-4-amine CAS No. 1071751-69-3

N-Methyl-1-phenylpiperidin-4-amine

Cat. No.: B3375152
CAS No.: 1071751-69-3
M. Wt: 190.28 g/mol
InChI Key: OZJZPNVBIUCMIJ-UHFFFAOYSA-N
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Description

N-Methyl-1-phenylpiperidin-4-amine: is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol . It is a derivative of piperidine and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-phenylpiperidin-4-one with methylamine under reductive amination conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow chemistry to ensure high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form N-Methyl-1-phenylpiperidin-4-one .

  • Reduction: Reduction reactions can convert the compound to N-Methyl-1-phenylpiperidin-4-ol .

  • Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium trioxide or potassium permanganate .

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Utilizing nucleophiles like alkyl halides or amines under suitable conditions.

Major Products Formed:

  • Oxidation: N-Methyl-1-phenylpiperidin-4-one

  • Reduction: N-Methyl-1-phenylpiperidin-4-ol

  • Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies to understand receptor interactions. Medicine: N-Methyl-1-phenylpiperidin-4-amine is explored for its potential therapeutic effects in neurological disorders. Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as receptors and enzymes . The exact mechanism involves binding to specific sites on these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

  • N-Methylpiperidine

  • 1-Phenylpiperidine

  • N-Ethyl-1-phenylpiperidin-4-amine

Uniqueness: N-Methyl-1-phenylpiperidin-4-amine stands out due to its specific structural features and reactivity profile , making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

N-methyl-1-phenylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJZPNVBIUCMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609312
Record name N-Methyl-1-phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071751-69-3
Record name N-Methyl-1-phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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